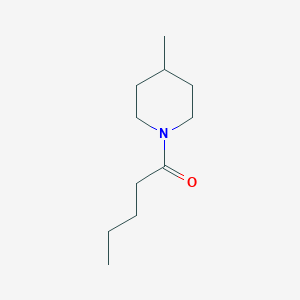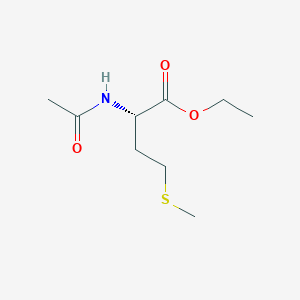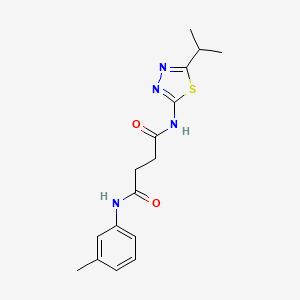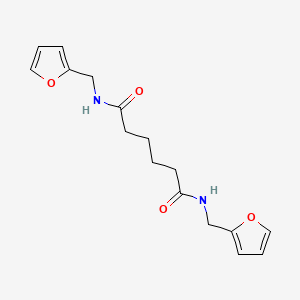![molecular formula C12H13Cl2NO4 B14156550 5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid CAS No. 4638-46-4](/img/structure/B14156550.png)
5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid is a chemical compound known for its unique structure and properties It contains a benzene ring substituted with two carboxylic acid groups and a bis(2-chloroethyl)amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid typically involves the reaction of 5-aminoisophthalic acid with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a usable form.
化学反応の分析
Types of Reactions: 5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce new functional groups into the molecule.
科学的研究の応用
5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism by which 5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Comparison: 5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical and biological properties
特性
CAS番号 |
4638-46-4 |
|---|---|
分子式 |
C12H13Cl2NO4 |
分子量 |
306.14 g/mol |
IUPAC名 |
5-[bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H13Cl2NO4/c13-1-3-15(4-2-14)10-6-8(11(16)17)5-9(7-10)12(18)19/h5-7H,1-4H2,(H,16,17)(H,18,19) |
InChIキー |
JWRPTWZGUQMUEM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)O)N(CCCl)CCCl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)
![cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val]](/img/structure/B14156473.png)


![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)







![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)
